N-Boc-5-bromoindole
Description
N-Boc-5-bromoindole (tert-butyl 5-bromo-1H-indole-1-carboxylate) is a brominated indole derivative protected by a tert-butoxycarbonyl (Boc) group at the indole nitrogen. This compound is widely used in pharmaceutical and materials chemistry as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . Its bromine substituent at the 5-position enhances reactivity in metal-catalyzed transformations, while the Boc group provides stability during synthesis .
Properties
IUPAC Name |
tert-butyl 5-bromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDRTGTQIXVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369512 | |
| Record name | N-Boc-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-70-3 | |
| Record name | N-Boc-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-5-bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Bromoindole via Sodium Sulfonate Intermediate
The most efficient method for preparing 5-bromoindole is described in a patented process (CN105622481A). Key steps include:
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Sodium Sulfonate Substitution : Indole is dissolved in a polar aprotic solvent (e.g., DMF) and reacted with sodium sulfite or potassium hydrogen sulfite at 37°C for 9–11 hours. This forms 2-sodium sulfonate-indole (Intermediate I), which directs subsequent bromination to the 5-position.
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Acylation : Intermediate I is treated with an acylating reagent (e.g., chloracetyl chloride) at 55–65°C for 1.4–1.9 hours, yielding 2-sodium sulfonate-1-chloracetylindole (Intermediate II).
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Bromination and Hydrolysis : Intermediate II is dissolved in water, and bromine is added at ≤9°C. After quenching excess bromine with sodium sulfite, sodium hydroxide is introduced to hydrolyze the intermediate, yielding 5-bromoindole.
Key Advantages :
Boc Protection of 5-Bromoindole
The Boc group is introduced to the nitrogen of 5-bromoindole using standard protocols:
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Reagents : 5-Bromoindole is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., 4-dimethylaminopyridine or triethylamine) and a solvent (e.g., dichloromethane or tetrahydrofuran).
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Conditions : Reactions proceed at room temperature for 6–12 hours, followed by purification via column chromatography or recrystallization.
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Yield : Typical yields range from 85–95%, depending on reaction scale and purification methods.
Boc Protection of Indole Followed by Bromination
This alternative route involves protecting the indole nitrogen first, followed by regioselective bromination.
Boc Protection of Indole
Indole is treated with Boc anhydride under conditions similar to Section 1.2, yielding N-Boc-indole. This step is highly efficient, with yields often exceeding 90%.
Bromination of N-Boc-indole
Bromination of N-Boc-indole requires careful optimization to achieve 5-position selectivity:
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Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane or acetic acid.
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Conditions :
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For NBS: Reactions are conducted at 0–25°C for 2–6 hours.
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For Br₂: A catalytic amount of Lewis acid (e.g., FeCl₃) may enhance regioselectivity.
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Challenges :
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The Boc group deactivates the indole ring, necessitating stronger brominating agents.
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Competing bromination at the 3-position may occur without proper directing groups.
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Yield : Reported yields for 5-bromo-N-Boc-indole range from 60–75%, lower than Method 1 due to reduced reactivity and side reactions.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each approach:
Chemical Reactions Analysis
Sonogashira Coupling
N-Boc-5-bromoindole undergoes Sonogashira coupling with terminal alkynes under palladium catalysis to form C5-alkynylated indoles. For example:
Reaction :
Conditions :
Applications :
Used to synthesize propargylic amines for allene formation via hydride transfer .
Suzuki-Miyaura Coupling
The bromine atom at C5 participates in Suzuki-Miyaura cross-couplings with boronic acids.
Example :
Conditions :
Notable Products :
Biarylindoles with applications in peptide deformylase inhibitors .
Nucleophilic Substitution Reactions
The C5 bromine is susceptible to nucleophilic displacement, enabling access to functionalized indoles.
SNAr Reactions
Reagents : Amines, alkoxides, or thiols.
Example :
Conditions :
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-phenanthroline
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Solvent: DMSO at 110°C.
Yield : ~70–85% for primary amines.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield 5-bromoindole.
Trifluoroacetic Acid (TFA) Deprotection
Reaction :
Conditions :
Oxalyl Chloride–Methanol Deprotection
Alternative Method :
Conditions :
Functionalization at the Indole C3 Position
The C3 position undergoes electrophilic substitution due to the indole’s inherent reactivity.
Friedel-Crafts Alkylation
Reagents : Propargyl bromides or aldehydes.
Example :
Applications : Synthesis of hydroxamic acid derivatives as anticancer agents .
Bromination and Halogen Exchange
While the C5 position is pre-functionalized, further halogenation at other positions is feasible.
Regioselective Bromination
Reagents : NBS (N-bromosuccinimide) in polar solvents.
Conditions :
Comparative Reaction Table
Scientific Research Applications
Synthesis and Reactions
N-Boc-5-bromoindole can undergo various reactions, including:
- Sonogashira Coupling : This reaction allows for the formation of propargylic amines when reacted with N,N-diisopropylprop-2-ynylamine, demonstrating its utility in synthesizing more complex molecules .
- Formation of Hydroxyacetamide Derivatives : It serves as an intermediate in synthesizing 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives, which have potential pharmaceutical applications .
Biological Applications
This compound and its derivatives have shown promise in various biological assays, particularly in cancer research. Some notable findings include:
- Antiproliferative Activity : Compounds derived from this compound have been evaluated for their ability to inhibit the proliferation of cancer cells. For instance, novel 5-bromosubstituted derivatives demonstrated significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds exhibited lower toxicity compared to traditional chemotherapeutics like cisplatin while maintaining comparable efficacy .
- Inhibitory Activity Against Peptide Deformylases : Variants of 5-bromoindole have been identified as potent inhibitors of bacterial peptide deformylases, which are essential for bacterial survival. This property positions them as potential leads for developing new antibacterial agents .
- Tumor Regression Studies : In vivo studies indicated that certain brominated indole derivatives could induce tumor regressions in animal models, suggesting their potential as anticancer agents when combined with established treatments like paclitaxel .
Case Studies
Mechanism of Action
The mechanism of action of N-Boc-5-bromoindole depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The indole ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-Boc-5-methoxyindole
Structural Differences : Replaces the 5-bromo substituent with a methoxy group.
Reactivity and Applications :
- The methoxy group is electron-donating, reducing electrophilicity at the 5-position compared to bromine. This lowers reactivity in cross-couplings but enhances participation in electrophilic aromatic substitutions.
- Used in synthesizing indoloquinolines via Povarov reactions but requires harsher conditions than brominated analogs . Yield Data:
| Reaction Type | N-Boc-5-bromoindole Yield | N-Boc-5-methoxyindole Yield |
|---|---|---|
| Tandem Povarov/Aromatization | 54–59% (products 4j–4l) | Not explicitly reported; lower efficiency inferred |
5-Bromobenzofuran and 5-Bromobenzothiophene
Structural Differences : Replace the indole core with oxygen (benzofuran) or sulfur (benzothiophene).
Reactivity and Applications :
- Benzofuran and benzothiophene exhibit higher π-electron density, enhancing oxidative stability but reducing directing effects in cross-couplings.
- In Pd-catalyzed cross-couplings with para-methyl boracarboxylates:
| Substrate | Yield |
|---|---|
| This compound | 74% |
| 5-Bromobenzofuran | 76% |
| 5-Bromobenzothiophene | 72% |
- This compound shows slightly lower yields due to steric hindrance from the Boc group.
N-Boc-4-bromo-3-formyl-7-methoxyindole
Structural Differences : Adds a formyl group at the 3-position and methoxy at the 7-position.
Reactivity and Applications :
N-Boc-5-vinylindole
Synthetic Route : Derived from this compound via Pd-catalyzed coupling with vinyl boronic acid pinacol ester (69% yield) .
Applications : The vinyl group facilitates cycloadditions and polymerizations, expanding utility in materials science.
Key Comparative Findings
Reactivity in Cross-Couplings
- Bromine vs. Methoxy : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions, whereas methoxy groups necessitate stronger catalysts or higher temperatures .
- Heterocycle Core : Benzofuran and benzothiophene outperform indole in some cross-couplings due to reduced steric bulk (76% vs. 74% yields) .
Stability of the Boc Group
Performance in Challenging Reactions
- Nickel-Catalyzed Additions : this compound gives low yields (<30%) with aldehydes due to competing reduction pathways, whereas simpler aryl bromides perform better .
- Electrochemical Couplings : Achieves 81% yield in C(sp²)−C(sp³) couplings, outperforming traditional methods for hindered substrates .
Biological Activity
N-Boc-5-bromoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is derived from 5-bromoindole through the introduction of a Boc (tert-butoxycarbonyl) protecting group. The synthesis typically involves electrophilic aromatic substitution reactions, which enhance the compound's stability and bioavailability. The synthetic pathways have been optimized to yield high purity and yield of the desired product, making it suitable for further biological evaluations .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of this compound and its derivatives. The compound has shown promising antiproliferative effects against various human cancer cell lines. For instance, a study reported that derivatives of 5-bromoindole exhibited significant cytotoxicity against several cancer cell lines, including:
- Jurkat (acute T-lymphoblastic leukemia)
- MCF-7 (mammary gland adenocarcinoma)
- A-549 (non-small cell lung cancer)
- HeLa (cervical adenocarcinoma)
The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined using the MTT assay. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Jurkat | 27.2 |
| This compound | MCF-7 | 39.4 |
| This compound | A-549 | >100 |
| This compound | HeLa | 44.1 |
These findings suggest that while this compound exhibits moderate activity against certain cell lines, it may require further structural modifications to enhance its potency against more resistant cancer types .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with tumor growth and survival. In particular, compounds containing bromine at the C-5 position in the indole structure have been shown to enhance their interaction with cellular targets involved in apoptosis and cell cycle regulation .
Case Studies
Case Study 1: Antiproliferative Activity Assessment
In a detailed study, derivatives of this compound were tested for their antiproliferative activities against a panel of human cancer cell lines. The study highlighted that certain modifications to the indole structure significantly improved cytotoxicity, particularly in leukemia and breast cancer models. The most active derivative exhibited an IC50 value of 24.6 µM against MCF-7 cells, indicating a substantial increase in potency compared to its parent compound .
Case Study 2: Structure–Activity Relationship Analysis
A structure–activity relationship (SAR) analysis was conducted on various indole derivatives, including this compound. This analysis revealed that modifications at the C-5 position could dramatically influence biological activity. For example, substituents that enhance electron density at this position were correlated with increased binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the standard synthetic protocols for preparing N-Boc-5-bromoindole?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves using Pd(OAc)₂/RuPhos as the catalytic system, K₃PO₄ as a base, and 1,4-dioxane/water as the solvent under reflux conditions (80°C, 3 hours). Post-reaction purification via flash column chromatography (100% hexanes) yields the product . For novel compounds, ensure full characterization via H/C NMR, HPLC for purity (>95%), and elemental analysis .
Q. How is this compound characterized to confirm identity and purity?
Key methods include:
Q. What are common applications of this compound in organic synthesis?
It serves as a versatile intermediate for synthesizing substituted indoles, such as N-Boc-5-vinylindole via Suzuki-Miyaura coupling , or bioactive derivatives targeting neurological or anti-inflammatory pathways . Its bromine atom enables further functionalization at the 5-position .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for higher yields?
- Catalyst screening : Test alternative ligands (e.g., SPhos, XPhos) to improve turnover numbers .
- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF) for enhanced solubility of boronic esters .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Repeat experiments : Ensure consistent sample preparation and instrument calibration .
- Variable testing : Acquire NMR spectra at different temperatures or concentrations to identify dynamic effects .
- Comparative analysis : Cross-reference with high-resolution mass spectrometry (HRMS) or X-ray crystallography if ambiguity persists .
Q. What strategies mitigate competing side reactions in this compound derivatization?
- Protecting group stability : Assess Boc deprotection under reaction conditions; switch to acid-labile alternatives (e.g., Fmoc) if necessary .
- Regioselective control : Use directing groups or steric hindrance to suppress undesired C-H functionalization .
- Real-time monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust parameters .
Q. How to design novel indole derivatives using this compound as a precursor?
- Retrosynthetic analysis : Identify target molecules (e.g., kinase inhibitors) and map functionalization pathways (e.g., C–N coupling, halogen exchange) .
- Diversity-oriented synthesis : Combine cross-coupling, cyclization, and deprotection steps to generate libraries .
- Computational modeling : Use DFT calculations to predict reactivity and regioselectivity for unexplored transformations .
Methodological Considerations
- Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
- Data validation : Replicate key findings across multiple batches and validate synthetic routes using independent methods (e.g., alternative catalysts) .
- Literature integration : Use SciFinder or Web of Science to identify knowledge gaps and avoid redundant work .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
